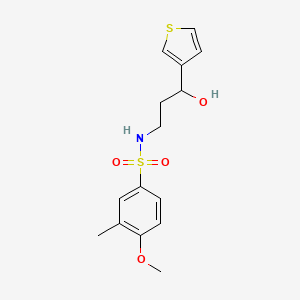

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11-9-13(3-4-15(11)20-2)22(18,19)16-7-5-14(17)12-6-8-21-10-12/h3-4,6,8-10,14,16-17H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIUSWNRCMSMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of thiophene with an appropriate alkylating agent to introduce the hydroxypropyl group.

Sulfonamide Formation: The hydroxypropyl intermediate is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological processes involving sulfonamide interactions.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The hydroxy and sulfonamide groups are likely involved in hydrogen bonding and other interactions with the target molecule.

Comparison with Similar Compounds

Similar Compounds

- N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide

- N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to the presence of both a methoxy-methylbenzenesulfonamide moiety and a thiophene ring. This combination of functional groups provides distinct electronic and steric properties, making it a versatile compound for various applications.

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a thiophene ring and a sulfonamide moiety, which are known to impart various pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 8 µg/mL |

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown potential as an acetylcholinesterase inhibitor, which is relevant for conditions such as Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Table 2: Enzyme Inhibition Data

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates of bacteria. This compound demonstrated superior activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to neurotoxic agents. The results indicated that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting its potential utility in neurodegenerative diseases.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group introduction. For example, HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et₃N in THF can facilitate amide bond formation under mild conditions, followed by purification via silica gel column chromatography. Reaction optimization may require adjusting solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios of coupling agents .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the hydroxy, thiophene, and methoxy groups. Mass spectrometry (MS) confirms molecular weight, while High-Resolution MS (HRMS) validates the exact mass. Infrared (IR) spectroscopy can identify sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H bands (~3200 cm⁻¹) .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Key parameters include:

- Temperature : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps like sulfonylation to minimize side reactions.

- Catalysts : Using BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) for efficient amide bond formation.

- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) to isolate intermediates with high purity .

Advanced Research Questions

Q. How do the hydroxy and thiophen-3-yl substituents influence the compound’s biological activity?

- Methodological Answer : The hydroxy group enhances hydrogen-bonding interactions with target proteins (e.g., enzymes), while the thiophen-3-yl moiety contributes to π-π stacking with aromatic residues in binding pockets. Comparative studies with analogs lacking these groups (e.g., replacing thiophene with benzene) can be conducted via enzyme inhibition assays (e.g., IC₅₀ determination) to quantify their roles .

Q. What strategies resolve contradictions in spectral data during structural characterization?

- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping peaks) can be addressed using 2D techniques (COSY, HSQC) to map proton-carbon correlations. Isotopic labeling (e.g., deuterated solvents) and variable-temperature NMR may clarify dynamic effects. For ambiguous mass fragments, tandem MS (MS/MS) with collision-induced dissociation (CID) provides structural insights .

Q. What mechanistic pathways explain the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking simulations (e.g., using AutoDock Vina) predict binding modes to targets like carbonic anhydrase or cyclooxygenase. Kinetic assays (e.g., stopped-flow spectroscopy) measure inhibition constants (Kᵢ), while site-directed mutagenesis of key residues (e.g., His64 in carbonic anhydrase) validates binding hypotheses .

Q. How does the compound compare to structural analogs in terms of activity and reactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies can compare:

- Methoxy vs. trifluoromethoxy substitution : Electron-withdrawing groups (e.g., CF₃O) may enhance sulfonamide acidity, improving target binding.

- Thiophen-3-yl vs. furan-2-yl : Heteroatom positioning affects electronic properties and steric interactions.

Biological activity is quantified via dose-response curves, while reactivity is assessed through Hammett σ constants or computational DFT calculations .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Stability under varying pH (e.g., 4–9), temperature (-20°C to 25°C), and light exposure should be tested via accelerated degradation studies. Analytical HPLC monitors purity over time, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds. Lyophilization or inert-atmosphere storage (N₂/Ar) is recommended for hygroscopic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.